molecular formula C11H7ClFNO4S2 B15227879 Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate

Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate

Cat. No.: B15227879
M. Wt: 335.8 g/mol
InChI Key: OHRAMJLWIHNSKV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate is a thiazole-based compound featuring a chloro substituent at position 4, a 4-fluorophenylsulfonyl group at position 2, and a methyl ester at position 3. Thiazoles are heterocyclic scaffolds of significant interest in medicinal and materials chemistry due to their electronic versatility and bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClFNO4S2

Molecular Weight

335.8 g/mol

IUPAC Name

methyl 4-chloro-2-(4-fluorophenyl)sulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H7ClFNO4S2/c1-18-10(15)8-9(12)14-11(19-8)20(16,17)7-4-2-6(13)3-5-7/h2-5H,1H3

InChI Key

OHRAMJLWIHNSKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common method includes the reaction of 4-chlorothiazole-5-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 4-chloro substituent on the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions. This reactivity is enhanced by electron-withdrawing effects from the sulfonyl and ester groups.

Reaction ConditionsNucleophileProductYieldSource
DMF, DIPEA, HATU, RTL-alanine derivativeAmide-functionalized thiazole98%
NMP, i-Pr₂NEt, 140°CPrimary amines4-Amino-thiazole derivatives44%*
THF, TMSOK, 40°CHydroxideHydrolysis to carboxylic acid42%

*Average yield across parallel reactions.
Example : Reaction with tert-butoxycarbonyl-L-alanine in DMF forms ethyl (S)-5-((4-(2-((tert-butoxycarbonyl)amino)propanamido)phenyl)sulfonamido)thiazole-4-carboxylate, demonstrating chemoselectivity for the chloro position over the sulfonyl group .

Ester Hydrolysis and Functionalization

The methyl ester at position 5 undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization.

ConditionsReagentProductApplicationSource
THF, TMSOK, 40°C, 48h5-Carboxylic acid derivativeBioactive intermediate
Methanol/HCl, RTHClAcid-catalyzed ester cleavageScalable synthesis

The carboxylic acid intermediate serves as a precursor for amide coupling (e.g., with HATU/DIPEA) or coordination chemistry.

Sulfonyl Group Reactivity

The 4-fluorophenylsulfonyl moiety participates in selective transformations, though its electron-withdrawing nature reduces susceptibility to nucleophilic attack compared to the chloro group.

ReactionConditionsOutcomeNotesSource
Chemoselective aminationNMP, i-Pr₂NEt, 140°CPreferential substitution at chloro siteSulfonyl group remains intact
Radical reactionsNot reportedLimited reactivity observedRequires harsh conditions

Biological Activity-Driven Reactions

While not a direct chemical reaction, the compound’s bioactivity (e.g., inhibition of cyclin-dependent kinases) informs its reactivity in physiological environments:

  • pH-dependent stability : Degrades rapidly in acidic conditions (e.g., gastric fluid).

  • Glutathione adduct formation : Observed in metabolic studies via thiol-disulfide exchange .

Table 1: Comparative Reactivity of Functional Groups

GroupReactivity (Relative)Preferred Conditions
4-Chloro (thiazole)HighPolar aprotic solvents, 80–140°C
SulfonylLowRequires strong bases/nucleophiles
EsterModerateAcidic/basic hydrolysis

Table 2: Optimization of Hydrolysis Conditions

EntryBase/AgentSolventTemp (°C)Time (h)Yield (%)
1TMSOKTHF404842
2KOHEtOH/H₂O502488
3HCl (1M)MeOHRT0.2555

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include derivatives with variations in the aryl substituents, ester groups, and halogen atoms (Table 1).

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Reference
Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate 4-Cl, 2-(4-F-C₆H₄-SO₂), 5-CO₂Me Not reported Not reported Not available
Methyl 4-(Dibromomethyl)-2-(2-fluorophenyl)thiazole-5-carboxylate (6g) 4-(Br₂CH), 2-(2-F-C₆H₄) 132–134 70 $^1$H NMR (CDCl₃): δ 7.60–7.55 (m, 2H), 7.25–7.20 (m, 2H); IR (KBr): 1725 cm⁻¹ (C=O)
Methyl 4-(Dibromomethyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (6h) 4-(Br₂CH), 2-(4-MeO-C₆H₄) 104–106 60 $^1$H NMR (CDCl₃): δ 7.90 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H); ESIMS: m/z 263.94 (MH⁺)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Me, 2-(4-CF₃-C₆H₄), 5-CO₂Et Not reported Not reported CAS: 175277-03-9; Similarity score: 0.90 to target compound
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole (4) 4-Cl-C₆H₄, triazole substituent Not reported High Isostructural (triclinic, P‾1 symmetry); planar conformation except for one fluorophenyl group

Crystallographic and Conformational Analysis

  • Isostructurality: Compounds 4 and 5 () crystallize in triclinic systems (P‾1) with two independent molecules per asymmetric unit. The 4-chlorophenyl (4) and 4-fluorophenyl (5) derivatives exhibit near-planar conformations, with minor packing adjustments for halogen size differences .
  • Sulfonyl vs.

Spectroscopic and Electronic Properties

  • Ester Groups : Methyl esters (target compound, 6g–6k) show characteristic IR C=O stretches at ~1725 cm⁻¹, whereas ethyl esters (e.g., ) exhibit similar bands but with slight shifts due to alkyl chain effects .
  • Aryl Substituents : Fluorophenyl groups (target compound, 6g) induce distinct $^1$H NMR deshielding (δ 7.60–7.55 ppm) compared to methoxy (δ 6.95 ppm in 6h) or trifluoromethyl substituents (δ 7.90–8.20 ppm in ) .

Q & A

Q. What synthetic routes are available for Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by sulfonylation and esterification. Key steps include:

  • Cyclization : Use Lawesson’s reagent to form the thiazole core from precursor thioureas or α-bromoketones .
  • Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base like K₂CO₃ .

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
  • Catalysts : Pd-based catalysts improve yields in coupling reactions for aryl sulfonyl groups .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) resolves intermediates effectively .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and methyl ester protons (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 125–130 ppm) groups .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1350 cm⁻¹ (S=O stretching) validate functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiazole ring .

Q. How should experimental safety protocols be designed for handling this compound?

Methodological Answer:

  • Protective Equipment : Use nitrile gloves, FFP3 masks, and chemical-resistant goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform sulfonylation steps in a fume hood due to SO₂ off-gassing .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for incineration by certified facilities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

Methodological Answer: Comparative SAR studies reveal:

Substituent Effect on Bioactivity Reference
4-Fluorophenylsulfonyl Enhances antimicrobial potency (MIC: 2–4 µg/mL)
Chloro at C4 Increases metabolic stability (t₁/₂ > 6 hours)
Methyl ester Improves cell permeability (logP ~3.2)

Mechanistic Insight : The sulfonyl group enhances hydrogen bonding with bacterial enoyl-ACP reductase, while the chloro substituent reduces oxidative degradation .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates interactions with kinases (e.g., EGFR), identifying key residues (e.g., Lys721) for sulfonyl group binding .
  • Hydrogen-Bond Analysis : Graph set theory (Etter’s rules) maps donor-acceptor patterns in crystal packing, predicting stability in protein pockets .
  • MD Simulations : GROMACS assesses conformational flexibility over 100 ns trajectories, highlighting stable binding poses .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

Methodological Answer:

  • CYP3A4 Inhibition : The fluorophenyl group undergoes hydroxylation, forming reactive metabolites detected via LC-MS/MS. Use deuterated analogs to reduce metabolic clearance .
  • CYP2D6 Interaction : Docking studies show steric clashes with Phe120, suggesting low affinity (Ki > 10 µM). Prioritize derivatives with smaller substituents (e.g., methoxy) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HCT-116 for antitumor studies) and ATP-based viability assays .
  • Solubility Adjustments : Replace DMSO with cyclodextrin complexes to avoid solvent toxicity artifacts .
  • Meta-Analysis : Pool data from >3 independent studies; apply ANOVA to identify statistically significant trends (p < 0.05) .

Q. How can the compound’s photostability be improved for in vivo applications?

Methodological Answer:

  • Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to shield from UV degradation .
  • Structural Tweaks : Replace the thiazole ring with a benzothiazole moiety, reducing π-π* transitions (λmax shift from 310 nm to 280 nm) .

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